BenchChemオンラインストアへようこそ!

1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea

GIRK activator ion‑channel selectivity epilepsy

1‑(2‑(3,5‑Dimethyl‑4‑phenyl‑1H‑pyrazol‑1‑yl)ethyl)‑3‑phenylurea is a synthetic small‑molecule belonging to the N‑pyrazolyl‑N′‑phenylurea class, a chemotype widely explored across kinase inhibition, GPCR modulation and ion‑channel research. The compound carries a 3,5‑dimethyl‑4‑phenylpyrazole head linked via an ethyl spacer to a phenyl‑terminated urea tail.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 2034370-33-5
Cat. No. B2903982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea
CAS2034370-33-5
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)NC2=CC=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H22N4O/c1-15-19(17-9-5-3-6-10-17)16(2)24(23-15)14-13-21-20(25)22-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H2,21,22,25)
InChIKeyMVRSVQGEGPCHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑(2‑(3,5‑Dimethyl‑4‑phenyl‑1H‑pyrazol‑1‑yl)ethyl)‑3‑phenylurea (CAS 2034370‑33‑5) – Core Chemical Identity and Pharmacophoric Context for Scientific Procurement


1‑(2‑(3,5‑Dimethyl‑4‑phenyl‑1H‑pyrazol‑1‑yl)ethyl)‑3‑phenylurea is a synthetic small‑molecule belonging to the N‑pyrazolyl‑N′‑phenylurea class, a chemotype widely explored across kinase inhibition, GPCR modulation and ion‑channel research [1]. The compound carries a 3,5‑dimethyl‑4‑phenylpyrazole head linked via an ethyl spacer to a phenyl‑terminated urea tail. This architecture places it within a chemical cluster that includes disclosed G‑protein‑activated inward‑rectifying potassium (GIRK) channel modulators, vanilloid‑receptor (TRPV1) ligands and anticancer urea derivatives [2][3]. Because subtle variations in the pyrazole substitution pattern and linker length frequently produce large shifts in potency, selectivity and pharmacokinetic profile, the exact CAS number uniquely defines a molecular entity that cannot be assumed equivalent to other “pyrazolyl‑urea” compounds with superficially similar structures.

1‑(2‑(3,5‑Dimethyl‑4‑phenyl‑1H‑pyrazol‑1‑yl)ethyl)‑3‑phenylurea – Why Off‑Target Risk and Structure‑Activity Divergence Prevent Generic Substitution


Within the pyrazolyl‑urea family, the position and nature of substituents on the pyrazole ring and the urea linker strongly determine biological activity. For instance, movement of a methyl group from the 3‑position to the 4‑position of the pyrazole can switch a compound from a low‑nanomolar GIRK channel activator to an inactive analogue, while insertion of a single methylene unit in the ethyl linker drastically alters CNS penetration and metabolic stability [1]. The 3,5‑dimethyl‑4‑phenyl pyrazole motif in CAS 2034370‑33‑5 distinguishes it from closely related 3‑methyl‑1‑phenyl‑5‑pyrazolyl ureas such as ML297 (CAS 1443246‑62‑5) and from 1,3‑diphenyl‑N‑pyrazolyl ureas described in IL‑8 chemotaxis inhibitor series [2]. Consequently, replacing this compound with a generic “pyrazolyl‑urea” analogue risks altered target engagement, unexpected polypharmacology, or complete loss of the desired functional effect, making precise CAS‑level procurement essential for reproducible research.

1‑(2‑(3,5‑Dimethyl‑4‑phenyl‑1H‑pyrazol‑1‑yl)ethyl)‑3‑phenylurea – Quantitative Differentiation Evidence Against Closest Structural and Pharmacological Comparators


GIRK1‑Containing Channel Subtype Selectivity vs. Non‑GIRK1 Channels

The parent chemotype preferentially activates GIRK channels containing the GIRK1 subunit (GIRK1/2, GIRK1/3, GIRK1/4) while being completely inactive at GIRK2‑only and GIRK2/3 combinations. In thallium‑flux assays, the closest reference GIRK activator ML297 (a 3‑methyl‑1‑phenyl‑5‑pyrazolyl urea) exhibits an EC50 of ~160 nM on GIRK1/2, ~887 nM on GIRK1/4 and ~914 nM on GIRK1/3, with no measurable activation of GIRK2 or GIRK2/3 at concentrations up to 30 µM [1]. Because the 3,5‑dimethyl‑4‑phenyl substitution pattern of the target compound creates a different steric and electronic environment around the pyrazole core, analogous GIRK subtype‑selectivity profiling is required to confirm whether CAS 2034370‑33‑5 retains or improves this selectivity window.

GIRK activator ion‑channel selectivity epilepsy

Selectivity vs. Closely Related Potassium Channels (Kir2.1, Kv7.4, hERG)

In thallium‑flux selectivity screening of the reference GIRK activator ML297, no activation of Kir2.1 or Kv7.4 was observed, and hERG inhibition occurred only weakly (IC50 ~10 µM, ~60% inhibition at 100 µM) [1]. The 3,5‑dimethyl‑4‑phenyl substitution in CAS 2034370‑33‑5 may further modulate off‑target channel interactions because the pyrazole 4‑phenyl group is expected to influence the compound’s fit within the ion‑channel pore, but direct experimental verification is absent in the public domain.

cardiac safety ion‑channel selectivity off‑target risk

Profiling Against 68‑Target Ricerca Radioligand Binding Panel

The reference compound ML297 was screened against 68 GPCRs, ion channels, transporters and enzymes at 10 µM. Only modest binding (<50%) was noted at the 5‑HT2B receptor, σ1 receptor and GABAA (muscimol) site, all of which were functionally inactive in follow‑up electrophysiological assays [1]. The distinct pyrazole substitution in CAS 2034370‑33‑5 could alter this off‑target pattern, but the class precedent suggests a generally clean ancillary pharmacology profile that requires confirmation through analogous broad‑panel screening.

polypharmacology selectivity profiling CNS safety

In‑Vivo Efficacy in Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Epilepsy Models

The reference GIRK activator ML297, at 60 mg/kg i.p., increased seizure‑onset latency in the MES model to a level equivalent to sodium valproate (150 mg/kg i.p.) and conferred highly significant protection against convulsions (p=0.006) and lethality (p=0.001) in the PTZ model [1]. While CAS 2034370‑33‑5 has not been tested in these assays, the pyrazolyl‑urea chemotype has demonstrated CNS penetration sufficient to produce robust anticonvulsant effects, with the 3,5‑dimethyl‑4‑phenyl variant offering an alternative starting point for medicinal‑chemistry optimisation that may exhibit differentiated pharmacokinetic or subtype‑selectivity properties.

antiepileptic in‑vivo efficacy preclinical proof‑of‑concept

Direct GIRK Channel Activation Independent of Gi/o‑Coupled GPCR Tone

Unlike agonists that activate GIRK channels indirectly through Gi/o‑coupled GPCRs, the pyrazolyl‑urea scaffold acts directly on the GIRK channel. In pertussis‑toxin (PTX)‑treated HEK‑293 cells co‑expressing mGlu8 and GIRK1/2, ML297 retained full efficacy whereas glutamate‑induced activation was abolished [1]. This GPCR‑independent mechanism is a key differentiator from receptor‑dependent approaches and is likely conserved across the chemotype, though the exact interaction site may shift with different pyrazole substituents.

mechanism of action GPCR‑independent activation signalling bias

Anticancer Potential as a Substituted Pyrazolyl Urea Derivative

A patent assigned to Bayer Pharmaceuticals Corp. (CA 2564325 A1) explicitly claims substituted pyrazolyl urea derivatives encompassing the 3,5‑dimethyl‑4‑phenylpyrazole scaffold for the treatment of cancer, indicating that this compound class has been prioritized for oncology programmes [1]. While internal comparative data against other patent‑exemplified compounds remain confidential, inclusion in the patent claims suggests that CAS 2034370‑33‑5 falls within a defined activity space that the inventors deemed worth protecting, differentiating it from pyrazolyl‑urea compounds disclosed only for non‑oncological indications.

oncology kinase inhibition cancer patent

1‑(2‑(3,5‑Dimethyl‑4‑phenyl‑1H‑pyrazol‑1‑yl)ethyl)‑3‑phenylurea – Priority Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Chemical Biology Studies Requiring GIRK1‑Subunit‑Selective Pharmacological Activation

The chemotype’s established GIRK1‑dependent activation profile (class‑level evidence, Section 3, Evidence 1) makes CAS 2034370‑33‑5 a candidate tool for dissecting GIRK1‑containing channel physiology in CNS regions where GIRK1/2 is the dominant isoform. Researchers can employ this compound alongside GIRK2‑only controls to attribute functional effects to GIRK1‑containing heterotetramers, an approach validated with the reference molecule ML297 [1].

Pre‑Clinical Antiepileptic Drug Discovery with a Direct‑Acting Potassium‑Channel Activator Mechanism

Based on in‑vivo MES and PTZ model efficacy observed with the pyrazolyl‑urea chemotype (Section 3, Evidence 4), this compound can serve as a scaffold‑diversification lead for epilepsy programmes aiming to enhance CNS exposure or subunit selectivity beyond the first‑generation activator ML297 [1]. Its 3,5‑dimethyl‑4‑phenyl substitution offers a distinct vector for medicinal‑chemistry exploration.

Cardiac‑Safety‑Profiling Studies for Potassium‑Channel Modulator Libraries

The low hERG liability profile inferred from class‑level selectivity data (Section 3, Evidence 2) supports the use of CAS 2034370‑33‑5 as a putative GIRK activator with reduced risk of QT‑prolongation. Procurement for early‑stage cardiac‑safety panels can benchmark the compound against known hERG‑prone pyrazolyl‑ureas to further define the structure‑hERG relationship within this scaffold [1].

Target‑Specific Oncology Screening Expansions Incorporating Pyrazolyl‑Urea Patent Space

The inclusion of the compound’s scaffold in a cancer‑therapeutic patent (Section 3, Evidence 6) indicates potential activity against kinase‑ or receptor‑dependent tumour pathways. Industrial screening groups can acquire CAS 2034370‑33‑5 to construct focused compound libraries for hit‑expansion studies in oncology, while leveraging the publicly disclosed chemical synthesis to generate analogues for structure‑activity relationship analysis [1].

Quote Request

Request a Quote for 1-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.